molecular formula C22H18FN3S B14184929 4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine CAS No. 917809-12-2

4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine

Cat. No.: B14184929
CAS No.: 917809-12-2
M. Wt: 375.5 g/mol
InChI Key: JWBVHZISRSWTGY-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine typically involves the Hantzsch thiazole synthesis. This method involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require mild heating and can be facilitated by the use of catalysts to improve yield and selectivity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the Hantzsch synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and fluorophenyl group are key structural features that enable binding to specific sites, thereby modulating biological pathways . This compound may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the pyridine ring and the specific substitution pattern on the thiazole ring differentiate it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic applications.

Properties

CAS No.

917809-12-2

Molecular Formula

C22H18FN3S

Molecular Weight

375.5 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine

InChI

InChI=1S/C22H18FN3S/c1-15(16-5-3-2-4-6-16)26-20-13-18(11-12-24-20)22-21(25-14-27-22)17-7-9-19(23)10-8-17/h2-15H,1H3,(H,24,26)/t15-/m0/s1

InChI Key

JWBVHZISRSWTGY-HNNXBMFYSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(N=CS3)C4=CC=C(C=C4)F

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(N=CS3)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.